![molecular formula C10H20O2 B071787 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) CAS No. 193286-34-9](/img/structure/B71787.png)
1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is a monoterpene alcohol with the molecular formula C10H20O2. It is a derivative of menthol, which is widely known for its cooling properties and use in various consumer products. 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is part of the p-menthane family and is characterized by its hydroxyl group attached to the neomenthol skeleton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) can be synthesized through several methods. One common approach involves the hydroxylation of neomenthol using oxidizing agents. For instance, the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) can introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) often involves biotransformation processes using microorganisms. These methods are favored due to their ability to produce high-purity compounds with specific stereochemistry. Enzymatic systems of bacteria, fungi, and insects are employed to transform monoterpenes like neomenthol into 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to neomenthol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces neomenthone or neomenthyl carboxylic acid.
Reduction: Yields neomenthol.
Substitution: Results in various substituted neomenthol derivatives
Aplicaciones Científicas De Investigación
1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its cooling and analgesic effects, similar to menthol.
Industry: Utilized in the production of flavors, fragrances, and cosmetic products
Mecanismo De Acción
The mechanism of action of 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is similar to that of menthol. It activates transient receptor potential melastatin-8 (TRPM8) channels, which are responsible for the cooling sensation. This activation leads to the desensitization of nociceptors, providing analgesic effects. Additionally, it may interact with other molecular targets involved in sensory perception .
Comparación Con Compuestos Similares
Menthol: Known for its cooling properties and widespread use in consumer products.
Neomenthol: A stereoisomer of menthol with similar properties but different spatial arrangement.
Isomenthol: Another stereoisomer with a distinct odor profile.
Uniqueness: 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is unique due to its specific hydroxylation pattern, which imparts distinct chemical and sensory properties. Its ability to undergo various chemical transformations and its applications in different fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
193286-34-9 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(1R,3R,4R)-1-methyl-4-propan-2-ylcyclohexane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)6-9(8)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |
Clave InChI |
IIZCEIWXLSJQFP-OPRDCNLKSA-N |
SMILES isomérico |
CC(C)[C@H]1CC[C@@](C[C@H]1O)(C)O |
SMILES |
CC(C)C1CCC(CC1O)(C)O |
SMILES canónico |
CC(C)C1CCC(CC1O)(C)O |
Sinónimos |
1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


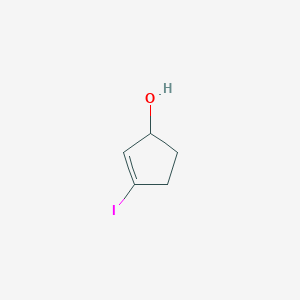
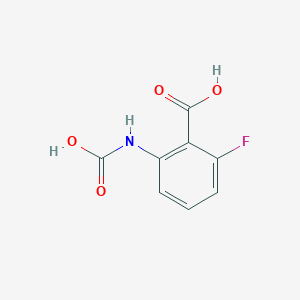
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)
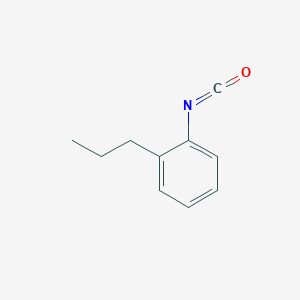
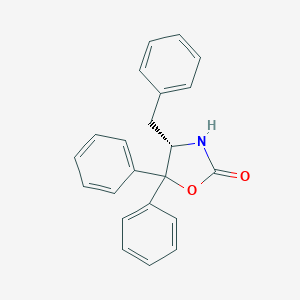
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)

![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
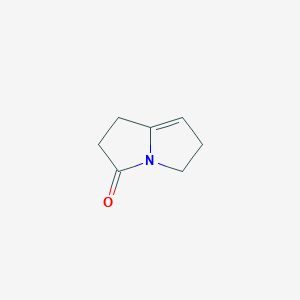
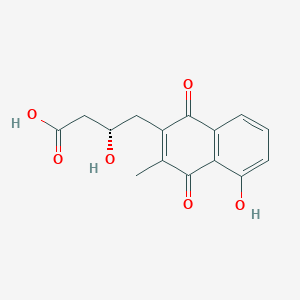
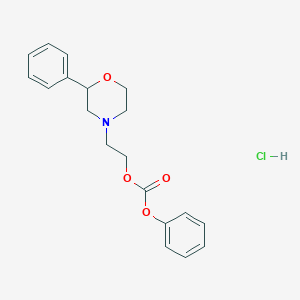
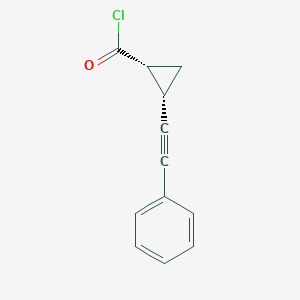
![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)
![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)
